molecular formula C10H12Cl3N B14631507 Benzenemethanamine, N-methyl-N-(2,2,2-trichloroethyl)- CAS No. 57675-91-9

Benzenemethanamine, N-methyl-N-(2,2,2-trichloroethyl)-

Cat. No.: B14631507
CAS No.: 57675-91-9
M. Wt: 252.6 g/mol
InChI Key: NFRKLJZUNQOIJK-UHFFFAOYSA-N
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Description

Benzenemethanamine, N-methyl-N-(2,2,2-trichloroethyl)- is a chemical compound with the molecular formula C10H12Cl3N It is a derivative of benzenemethanamine, where the nitrogen atom is substituted with a methyl group and a 2,2,2-trichloroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, N-methyl-N-(2,2,2-trichloroethyl)- typically involves the alkylation of N-methylbenzenemethanamine with 2,2,2-trichloroethanol. The reaction is carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the amine, followed by the addition of 2,2,2-trichloroethanol. The reaction is usually conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture interference.

Industrial Production Methods

On an industrial scale, the production of Benzenemethanamine, N-methyl-N-(2,2,2-trichloroethyl)- can be achieved through continuous flow processes. These processes involve the use of automated reactors that ensure precise control over reaction conditions such as temperature, pressure, and reactant flow rates. This method enhances the efficiency and yield of the desired product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, N-methyl-N-(2,2,2-trichloroethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding amine.

    Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as thiols or amines to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Benzenemethanamine, N-methyl-N-(2,2,2-trichloroethyl)- has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzenemethanamine, N-methyl-N-(2,2,2-trichloroethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The trichloroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanamine, N-methyl-: Lacks the trichloroethyl group, resulting in different chemical properties and reactivity.

    Benzenemethanamine, 2-methyl-: Substituted with a methyl group at the 2-position, leading to variations in steric and electronic effects.

Uniqueness

Benzenemethanamine, N-methyl-N-(2,2,2-trichloroethyl)- is unique due to the presence of the trichloroethyl group, which imparts distinct chemical properties such as increased lipophilicity and reactivity towards nucleophiles. This makes it a valuable compound for specific applications in research and industry.

Properties

CAS No.

57675-91-9

Molecular Formula

C10H12Cl3N

Molecular Weight

252.6 g/mol

IUPAC Name

N-benzyl-2,2,2-trichloro-N-methylethanamine

InChI

InChI=1S/C10H12Cl3N/c1-14(8-10(11,12)13)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3

InChI Key

NFRKLJZUNQOIJK-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)CC(Cl)(Cl)Cl

Origin of Product

United States

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